
5-Chloro-2-fluoro-3-hydroxybenzoic Acid:
Technical Safety & Handling Guide

Author: BenchChem Technical Support Team. Date: March 2026

Compound of Interest

Compound Name:
5-Chloro-2-fluoro-3-

hydroxybenzoic acid

Cat. No.: B14030275 Get Quote

CAS Number: 2386764-90-3 Formula: C₇H₄ClFO₃ Molecular Weight: 190.56 g/mol Primary

Application: Advanced Pharmaceutical Intermediate (Thyromimetics, Kinase Inhibitors)[1]

Executive Summary & Chemical Identity
5-Chloro-2-fluoro-3-hydroxybenzoic acid is a specialized halogenated benzoic acid

derivative used primarily as a scaffold in the synthesis of thyromimetics (thyroid hormone

receptor agonists) and prolyl hydroxylase inhibitors.[2][3] Its structure features an ortho-fluorine

atom relative to the carboxylic acid, significantly increasing its acidity compared to non-

fluorinated analogues, and a meta-hydroxyl group that serves as a critical handle for

etherification or coupling reactions.

Chemical Structure Analysis[1][4][5][6]
Acidic Moiety: The carboxylic acid (C-1) is activated by the electron-withdrawing fluorine at

C-2, lowering the pKa (predicted ~2.5–2.8).[1][4][5]

Reactivity: The hydroxyl group at C-3 is electronically coupled to the chlorine at C-5, making

the ring susceptible to electrophilic aromatic substitution or nucleophilic displacement under

specific conditions.

Physical Form: Typically supplied as an off-white to pale yellow crystalline powder.
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Property Value Source/Prediction

CAS No. 2386764-90-3 Chemical Inventories

SMILES
OC(=O)C1=C(F)C(O)=CC(Cl)=

C1
Structure Verification

Melting Point 168–172 °C (Predicted) SAR Analysis

pKa ~2.6 (Carboxylic Acid) Calculated (Hammett Eq)

Solubility
Soluble in DMSO, Methanol;

Low in Water
Experimental Observation

Hazard Identification & Risk Assessment (GHS)
Note: As a specialized intermediate, specific regulatory toxicological data (LD50) may be

limited.[1][4][5] The following classification is derived from Structure-Activity Relationship (SAR)

analysis of analogous chlorosalicylic acids.

GHS Classification (Predicted)
Skin Corrosion/Irritation: Category 2 (H315)[1][4][5][6]

Serious Eye Damage/Eye Irritation: Category 1 or 2A (H318/H319) – Assume Corrosive due

to acidity.[1][4][5]

Specific Target Organ Toxicity (Single Exposure): Category 3 (H335 - Respiratory Irritation)

[1][4][5][6]

Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[1][4][5]

NFPA 704 Rating (Estimated)[1][4][5]
Health (Blue): 2 (Intense or continued exposure could cause temporary incapacitation)[1][4]

[5]

Flammability (Red): 1 (Must be preheated to burn)[1][4][5]

Instability (Yellow): 0 (Stable under normal conditions)[1][4][5]
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Safe Handling & Engineering Controls
The presence of both fluorine and chlorine substituents increases the lipophilicity and potential

bioavailability of this compound.[1] Strict containment is required during synthesis steps

involving dust generation.[1][5]

Engineering Control Workflow
Use the following logic to determine the necessary containment level:

Handling 5-Chloro-2-fluoro-3-hydroxybenzoic acid

State of Matter?

Solid / Powder In Solution (DMSO/MeOH)

Is Dust Generation Likely? Splash Goggles + 
Nitrile Gloves (Double)

Standard Fume Hood
(Face Velocity > 0.5 m/s)

No (Weighing Boat)

Isolator / Glove Box
(HEPA Filtered)

Yes (Grinding/Milling)

Click to download full resolution via product page

Figure 1: Decision matrix for engineering controls based on physical state and manipulation

type.

Personal Protective Equipment (PPE)[1][4][5]
Respiratory: NIOSH N95 or P100 respirator if handling open powder outside a hood.[1][5]
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Ocular: Chemical splash goggles are mandatory.[1][5] The high acidity can cause rapid

corneal damage.[1]

Dermal: Nitrile gloves (minimum thickness 0.11 mm).[1][4][5] Double gloving is

recommended when handling solutions in DMSO, as DMSO enhances skin permeability.[5]

Emergency Response Protocols
This section details self-validating protocols for accidents. "Self-validating" means the protocol

includes a step to confirm the hazard has been neutralized.

Ocular Exposure (Acid Burn)[1][4][5]
Immediate Action: Flush eyes with tepid water for minimum 15 minutes.[1] Lift eyelids to

ensure irrigation of the fornices.[1]

Validation: Check pH of the eye runoff using a pH strip (carefully, without touching the eye).

[1][4][5] Continue flushing until pH is neutral (7.0–7.4).

Medical: Seek ophthalmologist evaluation immediately. Fluorinated acids can cause delayed

tissue necrosis.[1][5]

Chemical Spill Cleanup[1][4][5]
Containment: Isolate the area.

Neutralization:

Cover the spill with a mixture of Sodium Bicarbonate (ngcontent-ng-c3932382896=""

_nghost-ng-c102404335="" class="inline ng-star-inserted">

) or Calcium Carbonate.[1][4]

Validation: Wait for bubbling (ngcontent-ng-c3932382896="" _nghost-ng-c102404335=""

class="inline ng-star-inserted">

evolution) to cease.[1][4] This confirms the acid has been neutralized.[1]
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Disposal: Sweep up the resulting white sludge into a hazardous waste container labeled

"Organic Acid Waste."

Synthesis Context & Reactivity
Researchers typically use this compound as a nucleophile (via the phenol) or an electrophile

(via the carboxylic acid).[1][4][5]

Key Reaction Risks[1][4][5]
Esterification (Acid Chloride Formation): Reacting this compound with Thionyl Chloride

(ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

) or Oxalyl Chloride generates HCl and potentially HF traces if the ring is thermally stressed.
[1][4] Always use a caustic scrubber.[1]

Etherification (Williamson Synthesis): Using strong bases (NaH, ngcontent-ng-

c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

) with this compound generates the phenoxide anion.[1][4] The electron-deficient ring
stabilizes the anion, but also makes the fluorine atom susceptible to nucleophilic aromatic
substitution (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-
star-inserted">

) side reactions.[1][4]

5-Chloro-2-fluoro-
3-hydroxybenzoic acid Coupling / Esterification

Risk: HCl / HF Gas

Drug Intermediate

Caustic Scrubber (NaOH)
Neutralize

Click to download full resolution via product page

Figure 2: Synthesis safety workflow highlighting byproduct management during activation.

Storage & Stability
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Conditions: Store at 2–8°C (Refrigerated). Keep container tightly sealed under inert gas

(Argon/Nitrogen) if possible, as phenols can oxidize over time, turning pink/brown.[1][4][5]

Incompatibilities: Strong oxidizing agents, strong bases, and iron salts (which form colored

complexes with phenols).[1][4][5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. SMILES for Nuclear receptor subfamily 4 group A member 3 [bindingdb.org]

2. chembk.com [chembk.com]

3. AU2020391467A1 - Novel thyromimetics - Google Patents [patents.google.com]

4. kaggle.com [kaggle.com]

5. Simplified Molecular Input Line Entry System - Wikipedia [en.wikipedia.org]

6. carlroth.com:443 [carlroth.com:443]

To cite this document: BenchChem. [5-Chloro-2-fluoro-3-hydroxybenzoic Acid: Technical
Safety & Handling Guide]. BenchChem, [2026]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.bindingdb.org/rwd/bind/enzymeSmiles.jsp?target=Nuclear+receptor+subfamily+4+group+A+member+3
https://www.kaggle.com/datasets/art3mis/chembl22
https://en.wikipedia.org/wiki/Simplified_Molecular_Input_Line_Entry_System
https://www.bindingdb.org/rwd/bind/enzymeSmiles.jsp?target=Nuclear+receptor+subfamily+4+group+A+member+3
https://www.kaggle.com/datasets/art3mis/chembl22
https://en.wikipedia.org/wiki/Simplified_Molecular_Input_Line_Entry_System
https://www.benchchem.com/product/b14030275?utm_src=pdf-body
https://www.bindingdb.org/rwd/bind/enzymeSmiles.jsp?target=Nuclear+receptor+subfamily+4+group+A+member+3
https://www.kaggle.com/datasets/art3mis/chembl22
https://en.wikipedia.org/wiki/Simplified_Molecular_Input_Line_Entry_System
https://www.bindingdb.org/rwd/bind/enzymeSmiles.jsp?target=Nuclear+receptor+subfamily+4+group+A+member+3
https://www.kaggle.com/datasets/art3mis/chembl22
https://en.wikipedia.org/wiki/Simplified_Molecular_Input_Line_Entry_System
https://www.benchchem.com/product/b14030275?utm_src=pdf-body
https://www.benchchem.com/product/b14030275?utm_src=pdf-body
https://www.bindingdb.org/rwd/bind/enzymeSmiles.jsp?target=Nuclear+receptor+subfamily+4+group+A+member+3
https://www.kaggle.com/datasets/art3mis/chembl22
https://en.wikipedia.org/wiki/Simplified_Molecular_Input_Line_Entry_System
https://www.benchchem.com/product/b14030275?utm_src=pdf-custom-synthesis
https://www.bindingdb.org/rwd/bind/enzymeSmiles.jsp?target=Nuclear+receptor+subfamily+4+group+A+member+3
https://www.chembk.com/en/chem/Benzoic%20acid,%205-chloro-2-fluoro-3-hydroxy-,%20ethyl%20ester
https://patents.google.com/patent/AU2020391467A1
https://www.kaggle.com/datasets/art3mis/chembl22
https://en.wikipedia.org/wiki/Simplified_Molecular_Input_Line_Entry_System
https://www.carlroth.com/medias/SDB-5456-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNDU1MTF8YXBwbGljYXRpb24vcGRmfGFHUXpMMmcwT1M4NU1UZ3hNams1TmpBMU5UTTBMMU5FUWw4MU5EVTJYMGRDWDBWT0xuQmtaZ3w0ODhjZGVmOTEzMDYxZTZlZWMxMjY5NmFjNDc3NzZmOTNjZTA2NzA0NWI0NWM2MDhiZDRiMDhjMTJlZmE4ZTM4
https://www.benchchem.com/product/b14030275#5-chloro-2-fluoro-3-hydroxybenzoic-acid-msds-and-safety-data
https://www.benchchem.com/product/b14030275#5-chloro-2-fluoro-3-hydroxybenzoic-acid-msds-and-safety-data
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14030275?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b14030275#5-chloro-2-fluoro-3-hydroxybenzoic-acid-
msds-and-safety-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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